molecular formula C12H10Cl2N2 B13430527 4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine

4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine

Cat. No.: B13430527
M. Wt: 253.12 g/mol
InChI Key: IAQSKGIDNPLYED-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine typically involves the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the pyrimidine ring. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-chlorophenyl)-5,6-dimethylpyrimidine
  • 4-Chloro-2-(4-chlorophenyl)-5,6-dimethylpyrimidine
  • 4-Chloro-2-(3-bromophenyl)-5,6-dimethylpyrimidine

Uniqueness

4-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-7-8(2)15-12(16-11(7)14)9-4-3-5-10(13)6-9/h3-6H,1-2H3

InChI Key

IAQSKGIDNPLYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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